molecular formula C18H17N3O3S B2413951 N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenoxypropanamide CAS No. 1787915-03-0

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenoxypropanamide

Cat. No.: B2413951
CAS No.: 1787915-03-0
M. Wt: 355.41
InChI Key: DJZJKQMXVJOZGR-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenoxypropanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, and a thiophene moiety, making it an interesting subject for various studies.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11(23-13-5-3-2-4-6-13)17(22)19-14-9-10-25-15(14)18-20-16(21-24-18)12-7-8-12/h2-6,9-12H,7-8H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZJKQMXVJOZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(SC=C1)C2=NC(=NO2)C3CC3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenoxypropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenoxypropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. It is known to selectively inhibit RNA polymerase I transcription by targeting the nucleolar GU-rich element-binding protein 1 (NGLY1), which plays a crucial role in the biology of certain diseases.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-methoxybenzamide
  • N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-ethoxyacetamide

Uniqueness

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenoxypropanamide stands out due to its unique combination of a cyclopropyl group, an oxadiazole ring, and a thiophene moiety

Biological Activity

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Cyclopropyl group : Contributes to its unique pharmacological properties.
  • Oxadiazole ring : Known for its biological activity, particularly in antimicrobial and anti-inflammatory applications.
  • Thiophene moiety : Enhances the compound's interaction with biological targets.
  • Phenoxypropanamide group : Imparts additional functional properties relevant to its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The oxadiazole and thiophene groups may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator of various receptors, influencing cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound across various assays. Below is a summary of key findings:

Activity Methodology Results
AntimicrobialDisk diffusion assayInhibition zones against bacteria
CytotoxicityMTT assay on cancer cell linesIC50 values indicating potential
Anti-inflammatoryELISA for cytokine levelsSignificant reduction in IL-6 levels
Enzyme inhibitionKinetic assaysCompetitive inhibition observed

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of the compound, it was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating potential as a novel antimicrobial agent.

Case Study 2: Cytotoxic Effects

Research involving various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins.

Research Findings

  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) have shown favorable profiles for oral bioavailability.
  • Safety Profile : Toxicological assessments indicate that the compound has low acute toxicity in animal models.
  • Synergistic Effects : Combination studies with existing antibiotics suggest enhanced efficacy when used alongside traditional treatments.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenoxypropanamide?

  • Methodology :

  • Reaction Conditions : Use triethylamine as a base and reflux in polar aprotic solvents (e.g., ethanol or DMF) for 4–6 hours to facilitate cyclization. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .
  • Purification : Recrystallize the product from pet-ether or methanol to achieve >90% purity. For intermediates like oxadiazole-thiophene hybrids, column chromatography (silica gel, gradient elution) is recommended .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H-NMR^1 \text{H-NMR} (DMSO-d6) to verify aromatic protons (δ 7.0–8.6 ppm) and amide NH (δ ~10.5 ppm). IR spectroscopy (KBr pellet) confirms carbonyl (C=O, ~1680 cm1^{-1}) and oxadiazole (C=N, ~1600 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (C19H18N3O3S\text{C}_{19}\text{H}_{18}\text{N}_3\text{O}_3\text{S}, exact mass 368.42 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs by replacing the cyclopropyl group with other substituents (e.g., methyl, trifluoromethyl) to assess steric/electronic effects on target binding .
  • Biological Assays : Test analogs against enzyme targets (e.g., kinases or proteases) using fluorescence-based assays. Compare IC50_{50} values to identify pharmacophoric motifs .

Q. What strategies mitigate low yields in the final amidation step during synthesis?

  • Methodology :

  • Activating Agents : Employ carbodiimides (e.g., EDC/HOBt) to enhance coupling efficiency between the thiophene-oxadiazole intermediate and phenoxypropanoyl chloride .
  • Solvent Optimization : Switch to DMF or THF to improve solubility of reactants, reducing side-product formation .

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR). Validate docking poses with MD simulations (GROMACS) to assess stability .
  • ADMET Prediction : Tools like SwissADME evaluate logP (<3.5), solubility (LogS > -4), and cytochrome P450 interactions .

Q. How should researchers address contradictions in reported synthetic yields for similar oxadiazole-thiophene hybrids?

  • Methodology :

  • Reproducibility Checks : Verify stoichiometry (e.g., 1:1 molar ratio of amine to acyl chloride) and reaction times. Discrepancies may arise from impurities in starting materials .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis derivatives) and adjust protecting groups or reaction pH .

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